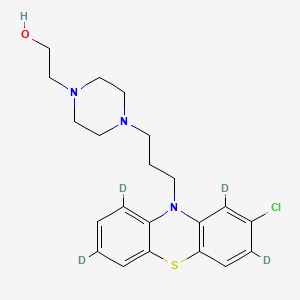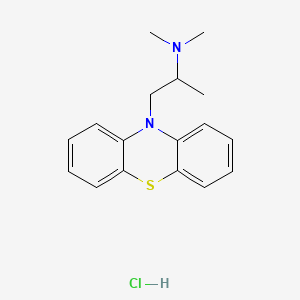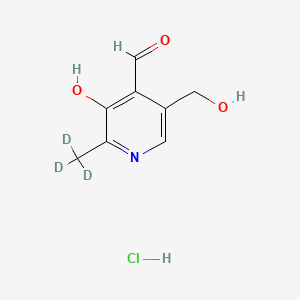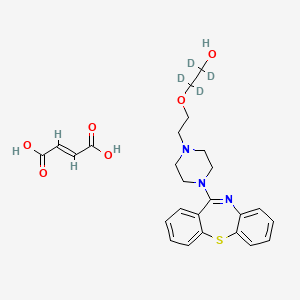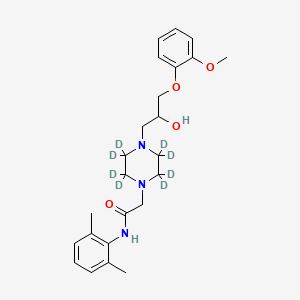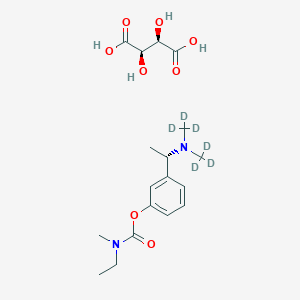
(s)-(-)-Carbidopa-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-(-)-Carbidopa-d3 is a deuterated form of (s)-(-)-Carbidopa, a compound used primarily in the treatment of Parkinson’s disease. The deuterium atoms replace the hydrogen atoms in the molecule, which can influence the metabolic stability and pharmacokinetic properties of the compound. This modification is often used in drug development to enhance the efficacy and reduce the side effects of the original compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(-)-Carbidopa-d3 involves the incorporation of deuterium atoms into the (s)-(-)-Carbidopa molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated bromine (BrD) or deuterated lithium aluminum hydride (LiAlD4) can be used in specific steps of the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the exchange of hydrogen atoms with deuterium.
Chemical Reactions Analysis
Types of Reactions
(s)-(-)-Carbidopa-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(s)-(-)-Carbidopa-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical reactions and properties.
Biology: Employed in metabolic studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties and reduced side effects.
Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (s)-(-)-Carbidopa-d3 involves its role as a peripheral decarboxylase inhibitor. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme, this compound increases the availability of L-DOPA for conversion to dopamine in the brain, thereby enhancing its therapeutic effects in the treatment of Parkinson’s disease. The deuterium substitution can enhance the metabolic stability of the compound, leading to prolonged action and reduced side effects.
Comparison with Similar Compounds
(s)-(-)-Carbidopa-d3 can be compared with other similar compounds, such as:
(s)-(-)-Carbidopa: The non-deuterated form of the compound, which has similar therapeutic effects but may have different pharmacokinetic properties.
(s)-(-)-Benserazide: Another peripheral decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson’s disease.
Deuterated L-DOPA: A deuterated form of L-DOPA, which may have improved stability and efficacy compared to the non-deuterated form.
The uniqueness of this compound lies in its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties, potentially leading to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts.
Properties
CAS No. |
1276732-89-8 |
|---|---|
Molecular Formula |
C10H11N2O4D3 |
Molecular Weight |
229.25 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
28860-95-9 (unlabelled) |
Synonyms |
3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid |
tag |
Carbidopa Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



